molecular formula C25H23N3O5S B11608591 Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11608591
M. Wt: 477.5 g/mol
InChI Key: SJZZZWXODRVDHR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine ring, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the furan and cyano groups. The final steps involve the addition of the prop-2-en-1-yl group and the acetylphenylcarbamoyl moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

prop-2-enyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H23N3O5S/c1-4-11-33-25(31)22-15(2)27-24(19(13-26)23(22)20-6-5-12-32-20)34-14-21(30)28-18-9-7-17(8-10-18)16(3)29/h4-10,12,23,27H,1,11,14H2,2-3H3,(H,28,30)

InChI Key

SJZZZWXODRVDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C3=CC=CO3)C(=O)OCC=C

Origin of Product

United States

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